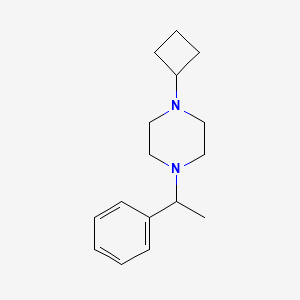![molecular formula C11H14N6O B15115662 1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone](/img/structure/B15115662.png)
1-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with suitable diketones under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells . The exact molecular pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-(3-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine
- 6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine hydrate
- 6-Phenyl-7H-(1,2,4)triazolo(3,4-B)(1,3,4)thiadiazine hydrobromide
Uniqueness
1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one is unique due to its specific structural features, which confer distinct biological activities.
Properties
Molecular Formula |
C11H14N6O |
|---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H14N6O/c1-9(18)15-4-6-16(7-5-15)11-3-2-10-13-12-8-17(10)14-11/h2-3,8H,4-7H2,1H3 |
InChI Key |
FOTGYGOEMNKKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxyethyl)-1-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B15115587.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B15115588.png)
![1-Cyclopentanecarbonyl-4-[({2-cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine](/img/structure/B15115591.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15115592.png)
![3-Tert-butyl-6-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridazine](/img/structure/B15115614.png)

![3-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B15115627.png)
![2-(4-chlorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115634.png)
![4-Methoxy-7-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B15115636.png)
![5-Bromo-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyridine](/img/structure/B15115637.png)
![9-methyl-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115639.png)
![N-tert-butyl-3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidine-1-carboxamide](/img/structure/B15115643.png)
![4-{5-[5-(Trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzene-1-sulfonamide](/img/structure/B15115646.png)
![5-{[4-(Fluoromethyl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15115649.png)
